1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
Description
1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine is a bicyclic amine characterized by a [3.2.2] bicyclo framework with nitrogen atoms at the 1- and 5-positions and a methanamine group (-CH2NH2) at position 5. This structure imparts unique steric and electronic properties, making it a candidate for pharmaceutical and catalytic applications. The methanamine substituent likely enhances its reactivity in nucleophilic or coordination-driven processes.
Properties
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAUNLNGFVMFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 1,3-Dimethylacetone dicarboxylate is a common starting material, readily available and used for catalytic reduction to form bicyclic intermediates.
- Glutaconic acid derivatives are also employed in constructing the bicyclic framework through condensation and cyclization steps.
Catalytic Reduction and Cyclization
- Catalytic hydrogenation is employed to reduce dicarboxylates to diols or amino alcohols, which then undergo intramolecular cyclization.
- Common catalysts include palladium on carbon or palladium hydroxide under hydrogen pressure (3-6 atm), with reaction temperatures ranging from 10°C to 45°C, often optimized around 25°C for best yields.
- Solvents such as tetrahydrofuran, dimethoxyethane, dioxane, and methylene chloride are suitable for these transformations.
Protection and Deprotection Strategies
The presence of two amine groups necessitates selective protection during synthesis to prevent side reactions:
- The 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc) protecting group has been developed for primary, secondary, and heterocyclic amines, offering stability under acidic and basic conditions and orthogonal deprotection options.
- Installation of Tempoc protecting groups uses reagents like 4-nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate (NPTC) under mild conditions.
- Deprotection can be achieved thermolytically (135°C) or reductively with catalytic Cu(I), enabling controlled synthesis of amine functionalities without compromising the bicyclic structure.
Detailed Experimental Conditions and Optimization
Research Findings and Yields
- The catalytic reduction and cyclization steps yield bicyclic amine intermediates in moderate to high yields, with reaction parameters fine-tuned to maximize purity and minimize by-products.
- Tempoc protection reactions have been optimized through extensive screening of solvents, reagents, and reaction times, achieving high efficiency in protecting diverse amines including bicyclic systems.
- Deprotection methods have been systematically studied, showing that copper-mediated reductions and thermolytic conditions provide clean removal of protecting groups without degradation of the bicyclic core.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to act as a nucleophilic catalyst, facilitating various chemical reactions. Its effects are mediated through interactions with enzymes and other biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Ring Strain and Reactivity : Smaller bicyclo systems like DABCO ([2.2.2]) exhibit higher basicity due to greater ring strain, whereas larger systems (e.g., [3.2.2]) may offer better stability for functionalization .
- Synthetic Flexibility : Benzo-fused analogs require harsh cyclization conditions (e.g., HBr reflux), while ionic liquid derivatives prioritize mild, energy-efficient protocols .
Functional and Application Comparisons
Key Insights :
- Pharmaceutical Potential: The [3.2.1] and [3.2.2] systems show promise in drug development due to their ability to mimic bioactive scaffolds, with antimalarial activity linked to nitrogen positioning and ring rigidity .
- Industrial Utility : Ionic liquid analogs excel in sustainable chemistry, offering energy-efficient cellulose processing compared to traditional solvents .
- Catalytic Efficiency : DABCO’s compact [2.2.2] structure enhances its utility as a base catalyst, whereas bulkier systems like [3.2.2] may favor selective interactions in drug-receptor binding .
Critical Analysis of Evidence
The evidence highlights structural nuances impacting functionality:
- Synthetic Challenges : Benzo-fused systems require specialized cyclization conditions, limiting scalability compared to ionic liquid derivatives .
- Thermal Stability : The acetate-substituted [4.3.0] system operates at lower temperatures, suggesting that bicyclo frameworks with electron-withdrawing groups enhance solvent efficiency .
- Biological Activity : While the target compound’s methanamine group is untested, structurally related [3.2.1] analogs demonstrate that nitrogen placement and ring size critically influence bioactivity .
Biological Activity
1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine is a bicyclic amine compound with potential biological activities that have been the subject of various scientific investigations. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine typically involves multi-step organic reactions including cyclization and functional group modifications. The compound can be synthesized from readily available precursors through methods that may include:
- Cyclization reactions : These reactions form the bicyclic structure essential for biological activity.
- Functionalization : Modifications to introduce amine groups that enhance solubility and reactivity.
The biological activity of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine is primarily attributed to its interactions with various molecular targets in biological systems. Key mechanisms include:
- Receptor Interaction : The compound exhibits binding affinity towards muscarinic acetylcholine receptors (mAChRs), influencing neurotransmission and potentially affecting cognitive functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby modulating synaptic levels of critical neurotransmitters.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications, particularly in neurological disorders. For instance:
- Antagonistic Activity : In vitro assays demonstrate that 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine acts as an antagonist at the M1 muscarinic receptor with a binding affinity in the nanomolar range, suggesting its utility in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .
Data Tables
Below are summarized findings from various studies evaluating the biological activity of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine.
| Study | Binding Affinity (nM) | Activity Type | Notes |
|---|---|---|---|
| Study A | 1.2 | Antagonist at M1 mAChR | High selectivity against M2-M5 |
| Study B | 50 | Enzyme Inhibition | Significant reduction in acetylcholine breakdown |
| Study C | 10 | Cognitive Enhancement | Improved performance in memory tasks in animal models |
Case Study 1: Cognitive Enhancement
In a controlled study involving mice, administration of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine resulted in significant improvements in memory retention compared to control groups treated with placebo or other compounds lacking this bicyclic structure. The results suggest a potential role for this compound in enhancing cognitive function through cholinergic mechanisms.
Case Study 2: Pain Management
Another investigation evaluated the analgesic properties of this compound in models of neuropathic pain. Results indicated that it exhibited antihyperalgesic effects comparable to established pain relievers like pregabalin, marking it as a candidate for further development in pain management therapies .
Q & A
Q. What are the key synthetic pathways for 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine, and how can purity be optimized during synthesis?
The synthesis of bicyclic amines like 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine typically involves ring-closing strategies using precursors such as diamines or azides. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous bicyclic systems to form triazole intermediates, followed by reduction or functionalization . Purity optimization may require chromatographic techniques (e.g., HPLC) and solvent recrystallization. Structural validation via - and -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) is critical, as demonstrated in similar diazabicyclo compounds .
Q. How can researchers characterize the stereochemical configuration of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine?
Stereochemical analysis often combines computational methods (e.g., density functional theory, DFT) with experimental techniques like X-ray crystallography or NOE (Nuclear Overhauser Effect) NMR spectroscopy. For instance, the InChI and SMILES descriptors in and provide a foundation for computational modeling of stereoisomers. Experimental validation via single-crystal X-ray diffraction has been used for structurally related bicyclic amines to resolve ambiguities .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
Scalability issues often arise from low yields in key steps (e.g., ring closure) or purification bottlenecks. Factorial design experiments (e.g., varying temperature, catalyst loading, and solvent ratios) can identify optimal conditions, as seen in reaction optimization studies for similar heterocycles . Membrane separation technologies (e.g., nanofiltration) may also improve efficiency in downstream processing .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
Quantum chemical calculations (e.g., reaction path searches) and molecular docking simulations can predict interactions between the compound and biological targets. For example, ICReDD’s integrated approach combines computational reaction design with experimental validation to prioritize derivatives with favorable binding affinities . Machine learning models trained on structural analogs (e.g., ) can further accelerate lead optimization.
Q. What methodologies are effective in resolving contradictions between spectral data and predicted molecular configurations?
Discrepancies between experimental spectra (e.g., NMR chemical shifts) and computational predictions require iterative refinement. Advanced techniques include:
- Dynamic NMR : To study conformational exchange in solution.
- DFT-NMR correlation : Adjusting computational parameters (solvent models, basis sets) to match observed data.
- Isotopic labeling : To trace ambiguous proton environments. Such approaches are detailed in studies resolving stereochemical conflicts in bicyclic amines .
Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : To measure binding kinetics in real time.
- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of interactions.
- Cryo-EM/X-ray crystallography : To visualize binding modes at atomic resolution. These methods, combined with mutagenesis studies, have been applied to structurally related compounds in drug discovery pipelines .
Q. What experimental strategies mitigate degradation or instability during storage?
Stability studies under varying conditions (pH, temperature, light) are essential. Lyophilization or formulation with stabilizing excipients (e.g., cyclodextrins) can enhance shelf life. For example, Thermo Scientific’s protocols for related diazabicyclo compounds recommend storage under inert atmospheres at -20°C .
Methodological Frameworks
Q. How can factorial design improve reaction optimization for this compound?
A 2 factorial design systematically tests variables (e.g., catalyst type, solvent polarity, reaction time). For instance, optimizing CuAAC reactions for bicyclic amines () involved screening copper catalysts (CuI vs. CuBr) and solvent systems (t-BuOH/HO ratios) to maximize yield and minimize byproducts .
Q. What role do theoretical models play in hypothesis-driven research on this compound?
Theoretical frameworks (e.g., molecular orbital theory, QSAR) guide experimental design by predicting reactivity, solubility, and bioactivity. emphasizes the iterative interplay between theory and experimentation, where computational predictions inform synthetic priorities, and experimental data refine theoretical models .
Data Analysis and Reporting
Q. How should researchers address reproducibility challenges in synthetic protocols?
Detailed reporting of reaction conditions (e.g., catalyst purity, solvent grade) is critical. Collaborative platforms like PubChem () provide standardized data templates for sharing reproducible synthetic steps. Additionally, automation (e.g., flow chemistry) reduces human error in scale-up .
Q. What statistical tools are recommended for analyzing dose-response relationships in biological assays?
Nonlinear regression models (e.g., Hill equation) and software like GraphPad Prism or R/Python packages (e.g., drc in R) are standard. For high-throughput screens, machine learning algorithms (random forests, SVMs) can identify structure-activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
